molecular formula C19H25N5O4 B2914666 2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diethylacetamide CAS No. 941936-35-2

2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diethylacetamide

Cat. No. B2914666
CAS RN: 941936-35-2
M. Wt: 387.44
InChI Key: WYFFHSFQKNKIBJ-UHFFFAOYSA-N
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Description

The compound is a derivative of the heterocyclic compound Pyrrolo[2,1-f][1,2,4]triazine . This scaffold is an integral part of several kinase inhibitors and nucleoside drugs such as avapritinib and remdesivir . It’s worth noting that these compounds have been used in targeted cancer therapy .


Synthesis Analysis

While specific synthesis methods for this exact compound are not available, related compounds such as 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-ones have been synthesized and studied . The synthesis of these compounds often involves complex reactions and the use of various reagents .

Scientific Research Applications

Medicinal Chemistry: Adenosine Receptor Antagonists

This compound belongs to the class of xanthine derivatives, which are known for their role as adenosine receptor antagonists . By modifying the substituents at the 8-position of the purine ring, high selectivity can be achieved for certain subtypes of adenosine receptors. This selectivity is crucial for developing targeted therapies for various neurological and cardiovascular diseases.

Material Science: Electrostatic Potential Applications

The electrostatic potential map and fingerprint analysis of similar molecules indicate an anisotropic distribution of interaction energies . This property can be harnessed in designing new materials with specific electrostatic characteristics, potentially useful in semiconductors and nanotechnology.

Pharmaceutical Applications: Counterfeit Drug Detection

Mass spectral data of related compounds suggest applications in identifying counterfeit drugs . The unique spectral signature of this compound can be used to develop assays for the rapid detection of counterfeit pharmaceuticals, ensuring drug safety and efficacy.

Organic Electronics: Electron Transport

Triazine derivatives have been widely used as electron transport materials in organic light-emitting diodes (OLEDs) and other organic electronics . The compound’s structure could be optimized to enhance its electron-accepting properties, making it a valuable component in the development of more efficient electronic devices.

Photovoltaic Cells: Charge Transfer Enhancement

The incorporation of a thienyl ring, as seen in related molecules, is known to boost charge transfer characteristics in photovoltaic cells . This compound could be modified to include such a ring, potentially improving the efficiency of solar energy conversion.

Explosives: High-Density Energetic Materials

The structural similarity to high-density pyrazolo-triazine explosives suggests that this compound could be explored as a new class of energetic materials . Its potential for high energy density, combined with stability, could make it a candidate for safer and more powerful explosives.

properties

IUPAC Name

2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-4-21(5-2)16(25)13-24-18(27)17(26)23-12-11-22(19(23)20-24)14-7-9-15(10-8-14)28-6-3/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFFHSFQKNKIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diethylacetamide

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